

Application Note: Precision Synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-nitro-1-benzofuran

CAS No.: 118679-18-8

Cat. No.: B039231

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Executive Summary & Retrosynthetic Analysis

The target molecule, **2-(Bromomethyl)-5-nitro-1-benzofuran**, combines a reactive electrophilic tail (bromomethyl) with a pharmacophore-essential nitro group. The primary synthetic challenge is constructing the benzofuran core while maintaining the oxidation state of the nitro group.

Strategic Pathway Selection

We reject the "Direct Bromination" of 2-methyl-5-nitrobenzofuran using NBS due to the high probability of radical propagation affecting the nitro-aromatic ring and the difficulty in controlling mono-bromination. Instead, we employ a Stepwise Construction Strategy:

- Regioselective Nitration: Establishing the 5-nitro pharmacophore early.
- Perkin-Type Annulation: Constructing the furan ring with a carboxylate handle.

- Chemoselective Reduction: Converting the carboxylate to an alcohol without touching the nitro group via a Mixed Anhydride intermediate.
- Appel Bromination: Converting the alcohol to the alkyl bromide under neutral conditions.

Retrosynthetic Logic (Graphviz Diagram)

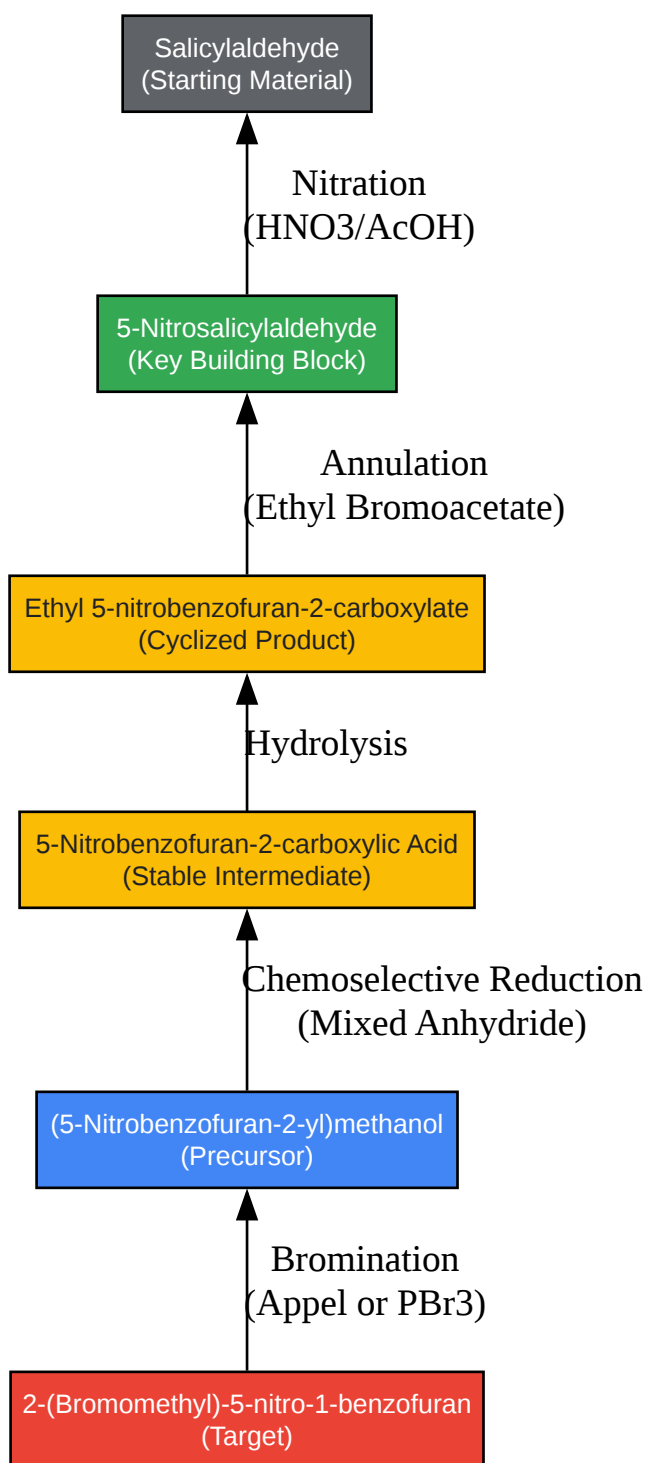


Figure 1: Retrosynthetic analysis prioritizing nitro-group preservation.

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Detailed Experimental Protocols

Phase 1: Regioselective Nitration of Salicylaldehyde

Objective: Synthesize 5-nitrosalicylaldehyde with minimal 3-nitro isomer formation.

Reagents:

- Salicylaldehyde (1.0 eq)[1]
- Nitric Acid (70%, 1.2 eq)
- Glacial Acetic Acid (Solvent)

Protocol:

- Dissolve salicylaldehyde in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask.
- Cool the solution to 15°C using a water bath. Critical: Lower temperatures (<10°C) favor the 3-nitro isomer; higher temperatures (>25°C) lead to dinitration.
- Add nitric acid dropwise over 30 minutes, maintaining the temperature between 15–20°C.
- Stir for 2 hours at room temperature. A yellow precipitate will form.
- Pour the mixture into ice-water (5x reaction volume).
- Filter the yellow solid. Recrystallize from ethanol/acetic acid to isolate the 5-nitro isomer (mp: 126–128°C). The 3-nitro isomer remains largely in the mother liquor.

Phase 2: Benzofuran Ring Construction (Annulation)

Objective: Form the benzofuran ring via O-alkylation followed by intramolecular condensation.

Reagents:

- 5-Nitrosalicylaldehyde (1.0 eq)
- Ethyl Bromoacetate (1.2 eq)

- Potassium Carbonate (, anhydrous, 2.5 eq)
- DMF (Dimethylformamide, anhydrous)

Protocol:

- Charge a flask with 5-nitrosalicylaldehyde and anhydrous DMF (10 mL/g).
- Add and stir at room temperature for 15 minutes to form the phenoxide (color change to deep orange/red).
- Add Ethyl Bromoacetate in one portion.
- Heat the reaction to 80°C for 4–6 hours.
 - Mechanistic Note: The initial step is O-alkylation. The elevated temperature drives the subsequent intramolecular Aldol-type condensation and dehydration to close the furan ring.
- Cool to room temperature and pour into ice-water.
- Filter the precipitate. Wash with water to remove DMF.
- Dry the solid to obtain Ethyl 5-nitrobenzofuran-2-carboxylate.

Phase 3: Chemoselective Reduction (The "Mixed Anhydride" Method)

Objective: Reduce the ester to the primary alcohol without reducing the nitro group. Note:

Direct use of

is prohibited as it will reduce the nitro group to an azo or amine species.

Reagents:

- Ethyl 5-nitrobenzofuran-2-carboxylate (from Phase 2)
- Lithium Hydroxide (LiOH, 2.0 eq)
- Ethyl Chloroformate (1.1 eq)
- Triethylamine (, 1.1 eq)
- Sodium Borohydride (, 2.5 eq)[2]
- THF/Water (for hydrolysis), THF (dry, for reduction)

Protocol:

- Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH and stir at 50°C until TLC shows consumption of ester (~2h). Acidify with 1M HCl to precipitate 5-Nitrobenzofuran-2-carboxylic acid. Filter and dry.
- Activation: Dissolve the acid (1.0 eq) in dry THF at -5°C (ice/salt bath). Add Triethylamine (1.1 eq).
- Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 minutes. A white precipitate () will form. This generates the Mixed Anhydride intermediate.
- Reduction: Filter off the amine salt rapidly (or proceed in situ if stirring is efficient). Add (2.5 eq) in one portion, followed by the dropwise addition of Methanol (small volume) to activate the borohydride.
- Stir at 0°C for 1 hour, then warm to room temperature.
- Quench with 1M HCl (carefully). Extract with Ethyl Acetate.[3][4]
- Evaporate solvent to yield (5-Nitrobenzofuran-2-yl)methanol.

Phase 4: Appel Bromination

Objective: Convert the alcohol to the alkyl bromide under neutral conditions.

Reagents:

- (5-Nitrobenzofuran-2-yl)methanol (1.0 eq)
- Carbon Tetrabromide (, 1.2 eq)
- Triphenylphosphine (, 1.2 eq)
- Dichloromethane (DCM, anhydrous)

Protocol:

- Dissolve the alcohol and in anhydrous DCM at 0°C.
- Add portion-wise over 15 minutes. The solution may turn slightly yellow.
- Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
- Workup: Evaporate the solvent directly.
- Purification: The residue contains the product and Triphenylphosphine oxide (). Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
- Product: **2-(Bromomethyl)-5-nitro-1-benzofuran** (Pale yellow solid).^[5]

Process Data & Troubleshooting

Reagent Stoichiometry & Conditions Table

Step	Transformation	Reagents	Conditions	Key Observation
1	Nitration	, AcOH	15–20°C, 2h	Yellow ppt forms. Temp control critical for isomer purity.
2	Annulation	Ethyl Bromoacetate,	DMF, 80°C, 4h	Deep red solution turns lighter/brown upon completion.
3a	Hydrolysis	LiOH, THF/H ₂ O	50°C, 2h	Ester disappears on TLC. Acid precipitates upon HCl addition.
3b	Reduction	,	-5°C to RT	Gas evolution () during reduction. Nitro group remains intact.[2]
4	Bromination	,	DCM, 0°C, 3h	Reaction is clean. is the main byproduct.

Troubleshooting Guide

- Issue: Presence of 3-Nitro Isomer.[2]
 - Cause: Nitration temperature too low (<10°C) or improper solvent.
 - Fix: Recrystallize the crude aldehyde from Ethanol. The 5-nitro isomer is significantly less soluble than the 3-nitro isomer.

- Issue: Incomplete Cyclization (Phase 2).
 - Cause: Reaction stopped at the O-alkylation stage (intermediate: Ethyl 2-(2-formyl-4-nitrophenoxy)acetate).
 - Fix: Increase temperature to 100°C or add a stronger base (e.g., DBU, catalytic) to drive the aldol condensation.
- Issue: Reduction of Nitro Group (Phase 3).
 - Cause: Use of

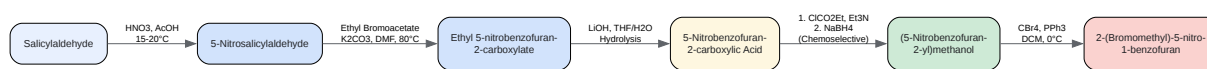
or catalytic hydrogenation (

).
 - Fix: Strictly adhere to the Mixed Anhydride/

method. Alternatively, use

at 0°C, which reduces acids to alcohols but is slower to react with nitro groups.

Reaction Pathway Visualization



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- Appel Bromination Protocol
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 - Relevance: Standard protocol for converting primary alcohols to alkyl bromides under neutral conditions.

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